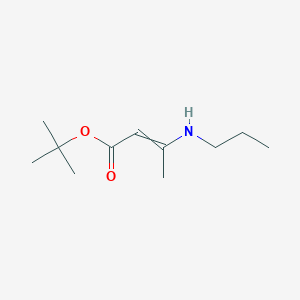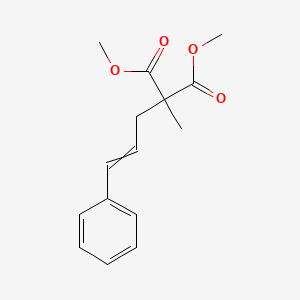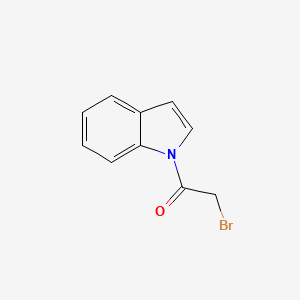
1H-Indole, 1-(bromoacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-(bromoacetyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1H-Indole, 1-(bromoacetyl)- typically involves the bromination of 1-acetylindole. One common method includes the reaction of 1-acetylindole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for indole derivatives often involve multi-step processes that include the preparation of the indole core followed by functionalization with various substituents. These methods may utilize catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1H-Indole, 1-(bromoacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
1H-Indole, 1-(bromoacetyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(bromoacetyl)- and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some indole derivatives inhibit enzymes involved in cancer cell proliferation or viral replication. The bromoacetyl group can enhance the compound’s binding affinity to these targets, increasing its biological activity .
Comparison with Similar Compounds
1H-Indole, 1-(bromoacetyl)- can be compared with other indole derivatives, such as 1H-Indole, 1-(chloroacetyl)- and 1H-Indole, 1-(fluoroacetyl)-. These compounds share similar core structures but differ in their substituents, which can significantly impact their reactivity and biological activity . The bromoacetyl group in 1H-Indole, 1-(bromoacetyl)- provides unique reactivity, making it a valuable intermediate in organic synthesis .
Similar compounds include:
- 1H-Indole, 1-(chloroacetyl)-
- 1H-Indole, 1-(fluoroacetyl)-
- 1H-Indole, 1-(iodoacetyl)-
Each of these compounds has distinct properties and applications, highlighting the versatility of indole derivatives in scientific research and industrial applications .
Properties
CAS No. |
207803-21-2 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-1-indol-1-ylethanone |
InChI |
InChI=1S/C10H8BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2 |
InChI Key |
PVNOPTKDBNIIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)
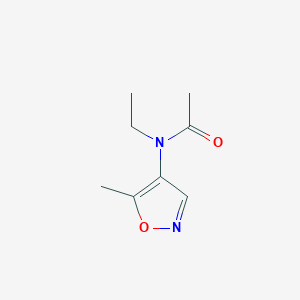
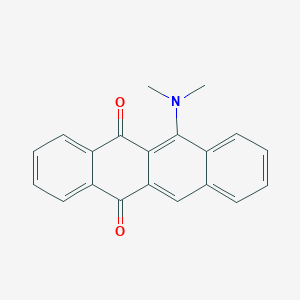


![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
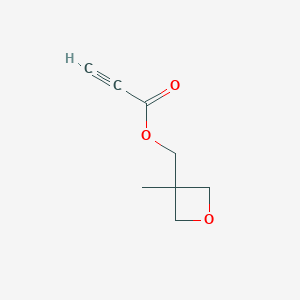
![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
